molecular formula C11H14BrNOS B1390874 (S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 856562-51-1

(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No. B1390874
M. Wt: 288.21 g/mol
InChI Key: LDRVYZUIUHRGAW-NRUITVPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a methylidene group, which in organic chemistry, is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Methylidene groups, for example, are known to undergo various reactions due to the presence of the double bond .

Scientific Research Applications

Mechanistic Insights in Reactions

  • Stereoselective Nucleophilic 1,2-Addition : This compound, related to (S)-N-benzylidene-2-methylpropane-2-sulfinamide, has been studied for its asymmetric nucleophilic 1,2-addition reactions using DFT computations. The research provides understanding of the diastereomeric ratios and factors influencing the reaction's stereoselectivity, relevant in organic synthesis (Hennum et al., 2014).

Chromatographic Applications

  • Enantioseparation of Sulfinamide Derivatives : The compound has been studied in the context of chromatographic enantioseparation, where chiral sulfinamide derivatives, including variants of this compound, are separated using polysaccharide-based chiral stationary phases. This research aids in understanding the factors that affect the separation process, crucial for analytical and preparative applications in chemistry (Zeng et al., 2018).

Synthesis Techniques

  • Microwave-Assisted Synthesis : This compound is related to N-(tert-butylsulfinyl)imines, for which microwave-assisted, solvent-free synthesis has been developed. This method allows the preparation of a variety of sulfinyl imines with high yield and purity, showcasing an efficient and environmentally friendly approach to synthesizing these compounds (Collados et al., 2012).

Diastereoselective Radical Alkylation

  • Synthesis of Enantiomerically Pure Amines : Research on the diastereoselective radical alkylation of ortho-X-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides, closely related to the query compound, leads to the creation of enantiomerically pure amines. This method is significant for the production of various pharmaceutical intermediates (Fernández‐Salas et al., 2014).

Core Cross-Linked Star Copolymers

  • Polymer Synthesis : Although not directly involving the query compound, research on poly(2-acrylamido-2-methylpropane sulfonic acid) and its polymers, utilizing similar sulfinamide structures, has significant implications in material science and industrial applications (Bray et al., 2017).

Protective Groups in Organic Synthesis

  • Conversion of Amino Alcohols into Morpholines : Sulfinamides, including structures similar to the query compound, are used as protective groups in synthesizing morpholines, demonstrating their utility in complex organic synthesis processes (Fritz et al., 2011).

properties

IUPAC Name

(NE,S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVYZUIUHRGAW-NRUITVPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
Reactant of Route 3
Reactant of Route 3
(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.